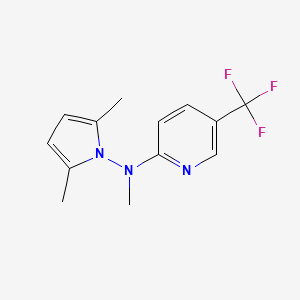

N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-5-(trifluoromethyl)pyridin-2-amine

Description

N²-(2,5-Dimethyl-1H-pyrrol-1-yl)-N²-methyl-5-(trifluoromethyl)pyridin-2-amine is a pyridine-derived compound featuring a trifluoromethyl group at position 5 and a substituted pyrrole moiety (2,5-dimethyl-1H-pyrrol-1-yl) at the N² position, which is also methylated. The trifluoromethyl group enhances metabolic stability, a common strategy in medicinal chemistry, while the pyrrole ring may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-(2,5-dimethylpyrrol-1-yl)-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3/c1-9-4-5-10(2)19(9)18(3)12-7-6-11(8-17-12)13(14,15)16/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTVHEGJACFVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1N(C)C2=NC=C(C=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-5-(trifluoromethyl)pyridin-2-amine is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18F3N3. It possesses a trifluoromethyl group and a pyrrole moiety which are significant in modulating its biological activity.

Research indicates that this compound may influence various cellular pathways. It has been shown to affect:

- Cell Growth : The compound has demonstrated the ability to suppress cell growth in certain conditions, which may be beneficial in cancer therapeutics by inhibiting tumor proliferation .

- Metabolic Activity : It enhances glucose uptake and increases intracellular ATP levels, indicating an effect on cellular metabolism that can lead to improved energy management in cells .

Effects on Monoclonal Antibody Production

A notable application of this compound is in enhancing monoclonal antibody (mAb) production. Studies have shown that it can increase the yield of mAbs by optimizing cell culture conditions. The compound appears to:

- Suppress galactosylation levels on mAbs, a critical quality attribute for therapeutic antibodies .

- Improve cell-specific productivity without compromising cell viability, making it a valuable additive in bioprocessing for antibody production .

Case Studies

Several studies have investigated the biological activity of related compounds and their structural analogs:

- Cell Culture Studies : In experiments involving recombinant Chinese Hamster Ovary (rCHO) cells, the addition of 2,5-dimethylpyrrole (a structural component) significantly increased productivity by up to 7.8-fold compared to controls .

- Structure-Activity Relationship (SAR) : The effectiveness of various derivatives was evaluated, highlighting that modifications to the pyrrole structure could enhance or diminish biological activity. For instance, 2,5-dimethylpyrrole was identified as particularly effective in increasing cell-specific productivity .

Comparative Data Table

| Compound | Effect on Cell Growth | Impact on mAb Production | Glucose Uptake |

|---|---|---|---|

| This compound | Suppresses growth | Enhances yield | Increases uptake |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Suppresses growth | Improves quality | Increases uptake |

Comparison with Similar Compounds

Pyridine Derivatives with Halogen/Trifluoromethyl Substituents ()

Examples :

- 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile (CAS: 1361852-29-0)

- 3-Bromo-6-(trifluoromethoxy)pyridin-2-amine (CAS: 1361825-47-9)

| Property | Target Compound | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile |

|---|---|---|

| Core Structure | Pyridine with N²-pyrrole substitution | Pyridine with chloro, trifluoromethyl, cyano groups |

| Key Substituents | CF₃ (position 5), pyrrole (N²) | Cl (position 2), CF₃ (position 6), CN (position 4) |

| Reactivity | Likely stable; pyrrole may participate in H-bonding | Electrophilic due to electron-withdrawing groups |

| Potential Use | Final drug candidate | Synthetic intermediate for cross-coupling |

Analysis: The PharmaBlock compounds () are halogen- and trifluoromethyl-substituted pyridines, often serving as intermediates in medicinal chemistry. The target compound’s pyrrole group distinguishes it by introducing a planar aromatic system that could enhance target binding. In contrast, cyano or bromo groups in analogs (e.g., 3-bromo-6-(trifluoromethoxy)pyridin-2-amine) are typically replaced in further synthesis steps .

Thiazolo[4,5-b]pyridine Derivative ()

Example : N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine (CAS: 746608-13-9)

| Property | Target Compound | Thiazolo[4,5-b]pyridine Derivative |

|---|---|---|

| Core Structure | Monocyclic pyridine | Fused thiazole-pyridine system |

| Key Substituents | CF₃ (position 5), pyrrole (N²) | CF₃ (position 7), thiophene (position 5) |

| Electronic Effects | Moderate electron withdrawal (CF₃) | Strong electron withdrawal (thiazole + CF₃) |

| Potential Use | Kinase inhibitor | Antiviral or anticancer agent |

The CF₃ group at position 7 may reduce metabolic oxidation compared to the target compound’s position 5 substitution. The thiophene moiety adds hydrophobicity, whereas the target’s pyrrole group could improve solubility .

Boronic Ester-Functionalized Pyridin-2-amine ()

Example : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS: 944401-57-4)

| Property | Target Compound | Boronic Ester Derivative |

|---|---|---|

| Core Structure | Pyridine with N²-pyrrole substitution | Pyridine with boronic ester (position 5) |

| Key Substituents | CF₃ (position 5), pyrrole (N²) | CF₃ (position 4), boronic ester (position 5) |

| Reactivity | Biologically active | Suzuki-Miyaura cross-coupling substrate |

| Potential Use | Drug candidate | Synthetic intermediate for aryl-aryl bond formation |

Analysis :

The boronic ester derivative () is tailored for synthetic applications, enabling efficient coupling to aromatic systems. The target compound’s pyrrole group is absent here, highlighting its role as a final bioactive molecule rather than an intermediate. The CF₃ group’s position (4 vs. 5) may influence electronic distribution and intermolecular interactions .

Pyrrolo[2,3-b]pyridine-Pyrimidine Hybrid ()

Example : 5-{1H-Pyrrolo[2,3-b]pyridin-5-yl}-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine (CAS: 2640892-39-1)

| Property | Target Compound | Pyrrolo-Pyrimidine Hybrid |

|---|---|---|

| Core Structure | Pyridine with N²-pyrrole substitution | Pyrimidine linked to pyrrolopyridine |

| Key Substituents | CF₃ (position 5), methylpyrrole (N²) | CF₃-ethyl (pyrimidine), pyrrolopyridine (position 5) |

| Bioactivity Clues | Potential kinase inhibition | Likely targeting nucleic acid metabolism |

| Solubility | Moderate (pyrrole may enhance) | Lower (trifluoroethyl increases hydrophobicity) |

The trifluoroethyl group may reduce solubility compared to the target compound’s methylpyrrole, underscoring the latter’s design for balanced pharmacokinetics .

Q & A

Q. What are the recommended synthetic routes for preparing N²-(2,5-dimethyl-1H-pyrrol-1-yl)-N²-methyl-5-(trifluoromethyl)pyridin-2-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

-

Step 1 : Start with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1, ), a common intermediate for trifluoromethylpyridines.

-

Step 2 : React with 2,5-dimethylpyrrole derivatives under palladium-catalyzed Buchwald-Hartwig conditions to introduce the N-methyl-pyrrolyl group. Optimize reaction conditions (e.g., solvent, temperature) using methodologies from , which achieved 87–94% yields for similar substitutions.

-

Validation : Confirm regioselectivity via ¹H NMR (as in ) and mass spectrometry.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

-

¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and pyrrolyl protons (δ ~6–7 ppm in ¹H) ().

-

X-ray Crystallography : Use SHELX programs () for single-crystal refinement. For example, demonstrates how pyridyl-imino interactions can stabilize crystal packing, aiding structural resolution.

-

High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₃H₁₅F₃N₄ requires exact mass 292.12 g/mol).

Q. What functional groups dominate the reactivity of this compound?

- Methodological Answer :

-

Trifluoromethyl Group : Electron-withdrawing, directs electrophilic substitution to meta/para positions.

-

Pyrrolyl Group : Participates in π-π stacking and hydrogen bonding ().

-

Pyridin-2-amine : Acts as a directing group for further functionalization (e.g., halogenation, ).

-

Experimental Test : React with electrophiles (e.g., iodomethane) to assess substitution patterns ().

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2,5-dimethylpyrrole moiety?

- Methodological Answer :

- Catalytic System : Use Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 110°C ().

- Kinetic Analysis : Monitor reaction progress via LC-MS to identify side products (e.g., dehalogenation).

- Yield Comparison Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Toluene | 110 | 87–94 |

| CuI/1,10-phenanthroline | DMF | 100 | 65–72 |

Q. What computational methods support crystallographic data interpretation for this compound?

- Methodological Answer :

-

Software : SHELXL () for refining hydrogen-bonding networks (e.g., C–H···N interactions, ).

-

Density Functional Theory (DFT) : Calculate bond lengths/angles to validate X-ray data (e.g., pyrrolyl C–N bond ~1.38 Å).

-

Case Study : shows how intermolecular interactions (e.g., π-stacking) stabilize the crystal lattice.

Q. How does the trifluoromethyl group influence biological activity in kinase inhibition assays?

- Methodological Answer :

- Target Selection : Test against CSF1R () or tyrosine kinases due to structural similarity to pyrazolo-pyrimidines ().

- Assay Design :

Use recombinant kinase domains in ATP-competitive inhibition assays.

Compare IC₅₀ values with non-fluorinated analogs to assess CF₃ contribution ().

-

Data Interpretation : Lower IC₅₀ values (e.g., <100 nM) indicate enhanced binding via hydrophobic interactions.

Data Contradictions and Resolutions

- Synthesis Routes : uses substitution reactions, while employs coupling. Resolution: Substitution is preferred for halogenated intermediates; coupling for aryl-pyrrole bonds.

- Biological Targets : (CSF1R) vs. (pyrazolo-pyrimidines). Resolution: Perform broad-spectrum kinase profiling to identify primary targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.